molecular formula C24H19F3N2O4 B2797132 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid CAS No. 2418641-92-4

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid

Cat. No. B2797132
CAS RN: 2418641-92-4
M. Wt: 456.421
InChI Key: CQBVPBYNNGJYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid is a useful research compound. Its molecular formula is C24H19F3N2O4 and its molecular weight is 456.421. The purity is usually 95%.
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Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of this compound, is utilized for protecting hydroxy-groups in various chemical syntheses. It's compatible with acid- and base-labile protecting groups and can be removed conveniently with triethylamine in dry pyridine solution, allowing for precise control in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole-4-carboxylic Acid

This compound has been synthesized from 3-bromopyruvic acid and a derivative known as N-Fmoc-thiourea, obtained from potassium thiocyanate. This method presents a convenient approach for creating specific thiazole derivatives, which are significant in various chemical and pharmaceutical applications (Le & Goodnow, 2004).

Bioimaging and Photophysics

A water-soluble derivative of this compound exhibits notable linear photophysical properties and two-photon absorption capabilities. It's particularly effective in bioimaging, showing high selectivity in targeting specific cellular components, such as integrins, making it a valuable tool in biomedical research (Morales et al., 2010).

Domino Reaction Strategy for Fluorophore Synthesis

The compound is used in a domino reaction strategy to create a new class of poly-functionalized nicotinonitriles, incorporating fluorene moieties. This process highlights the versatility and effectiveness of the compound in synthesizing materials with potential applications in material science and photophysical studies (Hussein, El Guesmi, & Ahmed, 2019).

Polyhydroxyurethane Synthesis

The Fmoc group, a component of this compound, is instrumental in the self-polyaddition process for synthesizing polyhydroxyurethane, showcasing its utility in polymer chemistry. The Fmoc group's deprotection and the cyclic carbonate group's stability play crucial roles in optimizing the conditions for this polymerization process (Tomita, Sanda, & Endo, 2001).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O4/c25-24(26,27)21-12-14(9-10-28-21)11-20(22(30)31)29-23(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVPBYNNGJYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid

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